

Accounting for spectral mismatch in low-light camera comparisons

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Technical Support Center: Low-Light Camera Comparisons

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for spectral mismatch when comparing low-light cameras for applications such as fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is spectral mismatch and why is it a problem in low-light camera comparisons?

A1: Spectral mismatch occurs when cameras being compared have different spectral sensitivities, meaning they respond differently to various wavelengths of light. This is a significant issue in low-light imaging, especially in fluorescence microscopy, because the emission spectra of fluorophores can be broad. If one camera is more sensitive to the specific emission peak of a fluorophore than another, it will produce a brighter image, which could be misinterpreted as a superior signal-to-noise ratio or better overall performance. This discrepancy can lead to inaccurate quantification of fluorescent signals and flawed comparisons between experimental conditions or different imaging platforms.

Q2: We are comparing an sCMOS and an EMCCD camera. Which one is generally better for low-light imaging?

A2: Both sCMOS and EMCCD cameras are excellent for low-light imaging, but they have different strengths. EMCCD cameras are capable of single-photon detection due to their electron multiplication process, making them ideal for extremely low-light conditions where every photon counts.[1] However, this amplification process can introduce multiplicative noise. [1] sCMOS cameras offer a balance of high sensitivity, low read noise, high frame rates, and a large field of view.[1][2] For very weak signals (less than 10 photons per pixel), EMCCDs often have a better signal-to-noise ratio (SNR).[1][3] For slightly brighter, yet still low-light, conditions, sCMOS cameras may provide a comparable or even better SNR with the added benefits of higher resolution and speed.[1] The best choice depends on the specific application and the expected photon flux.

Q3: How does the quantum efficiency (QE) of a camera relate to spectral mismatch?

A3: Quantum efficiency (QE) is a measure of how effectively a camera sensor converts photons into electrons at a specific wavelength.[4] The QE is not uniform across all wavelengths; it is typically represented by a curve showing the efficiency at different points in the spectrum.[5] Spectral mismatch is a direct consequence of differences in the QE curves of the cameras being compared.[6] If two cameras have different QE peaks and shapes, they will respond differently to the same light source, especially if the light source has a narrow or uneven spectral output, as is common with fluorescent dyes.[6]

Q4: Can the emission filters in our microscope setup contribute to spectral mismatch issues?

A4: Yes, absolutely. Emission filters are designed to selectively transmit the fluorescence signal while blocking excitation light and other unwanted wavelengths.[7][8] If the bandpass of the emission filter does not perfectly align with the peak sensitivity of the camera sensor, you can lose a significant portion of your signal. When comparing two cameras with different spectral sensitivities, the same emission filter can result in different final signal intensities, thus contributing to the spectral mismatch.[9] It is crucial to consider the entire light path, from the fluorophore's emission spectrum to the filter's transmission window and the camera's QE curve. [10]

Troubleshooting Guides

Issue: Images of the same fluorescent sample appear significantly brighter on one camera compared to another, even with identical acquisition settings.

Possible Cause: Spectral mismatch between the cameras' sensors and the fluorophore's emission spectrum.

Troubleshooting Steps:

- Characterize the Spectral Properties:
 - Obtain the spectral sensitivity (Quantum Efficiency curve) for each camera from the manufacturer.
 - Measure the spectral power distribution of your illumination source using a spectrometer.
 - Know the emission spectrum of your fluorophore(s).
- Analyze the Overlap:
 - Plot the camera's QE curve, the emission filter's transmission spectrum, and the fluorophore's emission spectrum on the same graph.
 - Visually inspect the degree of overlap. A larger area of overlap between the emission spectrum and the QE curve indicates a higher potential signal.
- Perform a Relative Signal Measurement:
 - Use a stable, broadband light source (like a halogen lamp) to illuminate a uniform target.
 - Acquire images with both cameras using the same exposure time and gain settings.
 - Compare the mean pixel intensity in a region of interest. This will give you a baseline comparison of the cameras' responses to a broad spectrum.
- Consider a Correction Factor:
 - For quantitative comparisons, a spectral mismatch correction factor can be calculated. This involves integrating the product of the light source spectrum, the sample's spectral properties, and the camera's spectral response over the relevant wavelengths.[\[11\]](#) While complex, this is the most rigorous way to normalize the data from different cameras.

Issue: The signal-to-noise ratio (SNR) of our images is lower than expected on our new sCMOS camera compared to our old EMCCD, especially with very faint samples.

Possible Cause: The experiment is operating in a photon-limited regime where the EMCCD's near-zero effective read noise provides an advantage.

Troubleshooting Steps:

- Quantify the Photon Flux:
 - Estimate the number of photons per pixel reaching the sensor. This can be challenging, but a rough estimate can be made based on the fluorophore's brightness, objective numerical aperture, and exposure time.
 - If the photon flux is extremely low (in the single digits per pixel), the EMCCD is likely to have a higher SNR.^{[3][12]}
- Optimize Camera Settings:
 - For the EMCCD, ensure the electron multiplication gain is set appropriately. Too low a gain will not overcome the read noise, and too high a gain will increase the multiplicative noise.
 - For the sCMOS, use the lowest possible read noise mode, which may involve a slower frame rate.
- Increase Signal Strength (if possible):
 - Consider using a brighter fluorophore or increasing the excitation light intensity (be mindful of phototoxicity).
 - Use a higher numerical aperture objective to collect more light.
 - Increase the exposure time, but be aware of potential motion blur and increased dark current.^[13]
- Review the Experimental Design:

- For extremely faint signals, the experimental design may be better suited to the strengths of an EMCCD. For dynamic live-cell imaging with slightly more signal, the sCMOS might be the better choice due to its speed and field of view.[\[1\]](#)

Data Presentation

Table 1: Comparison of Typical Low-Light Camera Technologies

Feature	sCMOS (scientific CMOS)	EMCCD (Electron Multiplying CCD)
Sensitivity	High, with QE often >80%	Very high, with QE >95% (back-illuminated) [2]
Read Noise	Very low (~1-2 electrons) [1]	Effectively <1 electron with EM gain [2]
Multiplicative Noise	No	Yes, due to the electron multiplication process [1]
Frame Rate	Very high (can exceed 100 fps) [2]	Moderate (typically <30 fps for full frame) [1]
Field of View	Large, with high resolution (e.g., >4 megapixels) [1]	Smaller, often around 1 megapixel [1]
Dynamic Range	High	Lower, especially with high EM gain
Best Use Case	Live-cell imaging, high-speed applications, general fluorescence microscopy [1]	Single-molecule detection, photon counting, extremely low-light conditions [1] [2]

Experimental Protocols

Protocol 1: Characterizing the Relative Spectral Response of Two Cameras

Objective: To determine the relative sensitivity of two different cameras across the visible spectrum using a common light source and monochromator.

Materials:

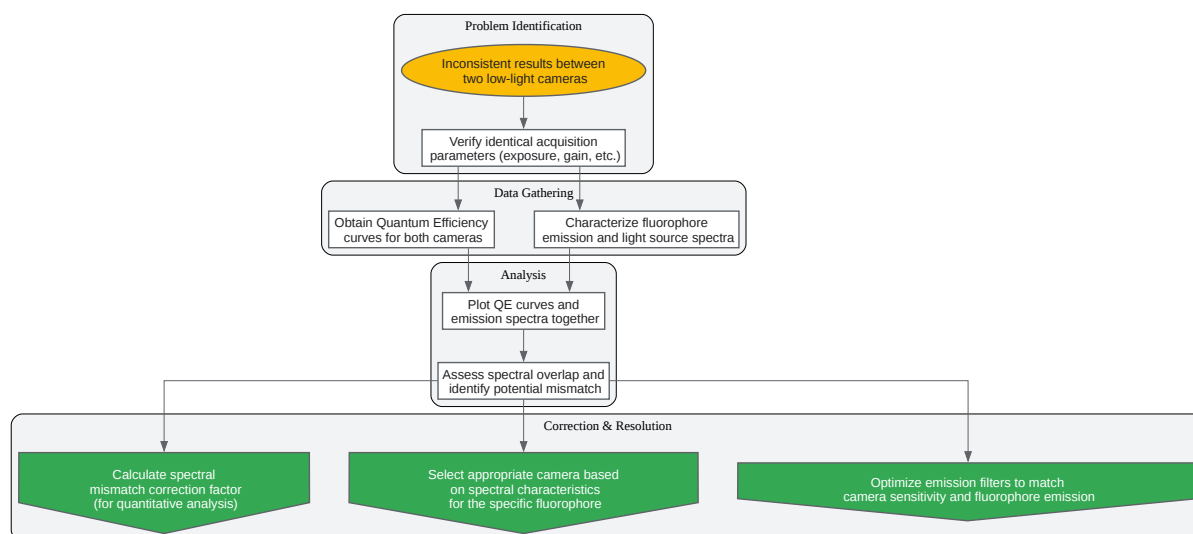
- Two low-light cameras to be compared
- Microscope with a C-mount adapter for the cameras
- Stable, broadband light source (e.g., halogen lamp)
- Monochromator or a set of narrow bandpass filters covering the visible spectrum (e.g., every 20 nm from 400 nm to 700 nm)
- Power meter to measure the light intensity at each wavelength
- Uniform, non-fluorescent target (e.g., a front-surface mirror or a diffuse reflectance standard)

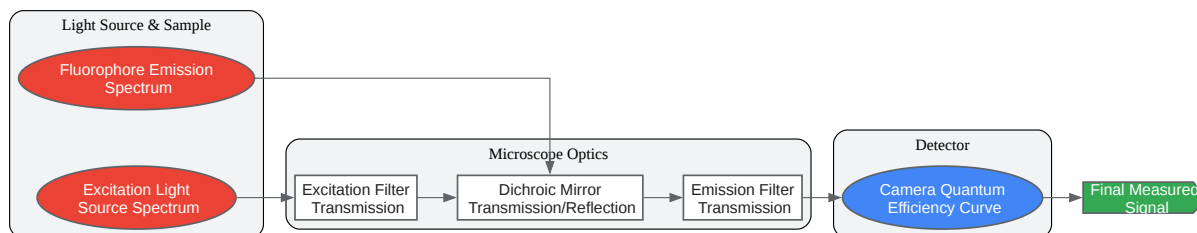
Methodology:

- Setup:
 - Mount the first camera on the microscope.
 - Direct the output of the broadband light source through the monochromator and into the microscope's illumination port.
 - Place the uniform target on the microscope stage.
- Data Acquisition (Camera 1):
 - Set the monochromator to the first wavelength (e.g., 400 nm).
 - Measure the light power at the sample plane using the power meter.
 - Acquire a series of images with the camera at a fixed exposure time and gain setting. Ensure the camera is not saturated.
 - Calculate the mean pixel value in a central region of interest (ROI) and subtract the camera's dark offset.
 - Repeat for all wavelengths, measuring the light power at each step.

- Data Acquisition (Camera 2):
 - Replace the first camera with the second camera, keeping the rest of the setup identical.
 - Repeat the data acquisition steps from 2.
- Analysis:
 - For each camera and at each wavelength, normalize the mean pixel value by the measured light power to get a relative response in Digital Numbers (DN) per unit power.
 - Plot the relative response as a function of wavelength for both cameras. This plot represents the relative spectral sensitivity of each camera system.

Mandatory Visualization





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